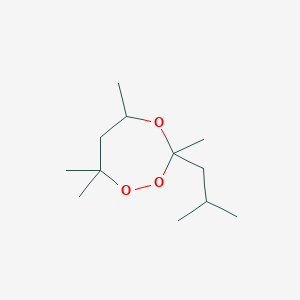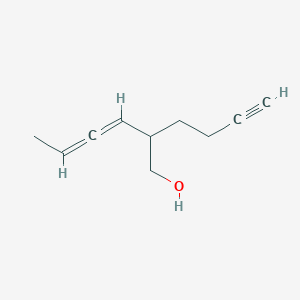
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL is an organic compound characterized by the presence of both an alkyne and an allene functional group. This unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL typically involves the reduction of propynyl halides. This method has been successfully used to synthesize similar allenic alcohols such as hexa-3,4-dien-1-ol and penta-2,3-dien-1-ol . The reaction conditions often require a palladium catalyst and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL exerts its effects involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing different pathways and processes. For example, its alkyne group can undergo cycloaddition reactions, forming new ring structures that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butyn-1-ol: An alkyne alcohol with similar reactivity but lacks the allene group.
Hexa-3,4-dien-1-ol: An allene alcohol without the alkyne group.
Penta-2,3-dien-1-ol: Another allene alcohol with a different carbon chain length.
Uniqueness
2-(But-3-YN-1-YL)hexa-3,4-dien-1-OL is unique due to the presence of both an alkyne and an allene group in the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
491862-66-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-5-7-10(9-11)8-6-4-2/h1,4,8,10-11H,5,7,9H2,2H3 |
Clé InChI |
KDLAFFUBQNMBIU-UHFFFAOYSA-N |
SMILES canonique |
CC=C=CC(CCC#C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


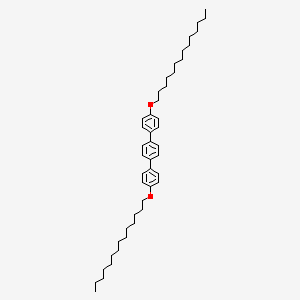
![N-[2-(Dimethylamino)propan-2-yl]prop-2-enamide](/img/structure/B14255619.png)

![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

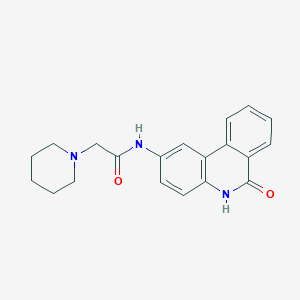
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
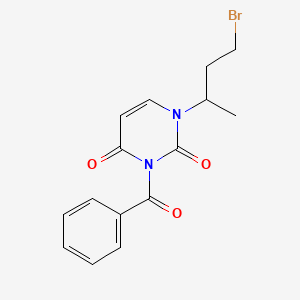
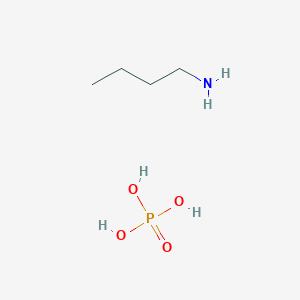

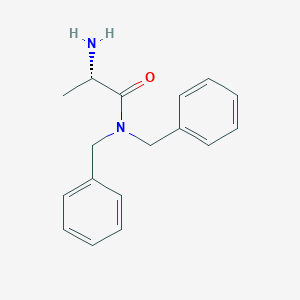
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
